molecular formula C21H18ClN7O5S2 B123947 7-Cmicc CAS No. 141912-84-7

7-Cmicc

Cat. No.: B123947
CAS No.: 141912-84-7
M. Wt: 548 g/mol
InChI Key: MGLLCPSQOKQEAM-PNJTVJIISA-N
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Description

Properties

CAS No.

141912-84-7

Molecular Formula

C21H18ClN7O5S2

Molecular Weight

548 g/mol

IUPAC Name

(6S,7S)-7-[[(2E)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,5-a]pyridin-2-ium-2-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C21H18ClN7O5S2/c1-34-26-13(12-16(22)36-21(23)25-12)17(30)24-14-18(31)29-15(20(32)33)10(8-35-19(14)29)6-27-7-11-4-2-3-5-28(11)9-27/h2-5,7,9,14,19H,6,8H2,1H3,(H3-,23,24,25,30,32,33)/b26-13+/t14-,19-/m0/s1

InChI Key

MGLLCPSQOKQEAM-PNJTVJIISA-N

SMILES

CON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-]

Isomeric SMILES

CO/N=C(\C1=C(SC(=N1)N)Cl)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-]

Canonical SMILES

CON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-]

Synonyms

7-(2-(2-amino-5-chlorothiazol-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)-pyridinium-1-yl)methyl-3-cephem-4-carboxylate
7-CMICC

Origin of Product

United States

Comparison with Similar Compounds

Limitations of Available Evidence

The closest relevant guidance comes from:

  • : Outlines a protocol for comparing compounds structurally or functionally, emphasizing the need to "use at least three academically credible sources" .
  • : Details requirements for describing synthetic compounds, including purity data, reaction conditions, and characterization methods (e.g., NMR, HPLC) .

However, without specific data on "7-Cmicc," a direct comparison cannot be constructed from the provided materials.

Methodological Framework for Comparative Analysis

While the evidence lacks data on "7-Cmicc," it provides general principles for comparing compounds:

Table 1: Key Parameters for Compound Comparison

Parameter Guidance from Evidence Source ID
Structural Similarity Compare functional groups, stereochemistry, and bonding patterns. Use IUPAC naming conventions and avoid ad-hoc abbreviations.
Synthetic Pathways Report reaction yields, solvent systems, and catalysts. Highlight deviations from standard protocols (e.g., novel catalysts or optimized conditions).
Physicochemical Data Include purity (HPLC), solubility, melting/boiling points, and spectroscopic data (NMR, IR, MS). Ensure reproducibility across experiments.
Functional Comparison Contrast applications (e.g., catalytic efficiency, binding affinity) using standardized assays. Discuss limitations (e.g., toxicity, stability under varying conditions).

Recommendations for Future Research

To address this gap, follow these evidence-based strategies:

Literature Survey : Use protocols from and to systematically map existing studies on analogous compounds (e.g., metal-organic frameworks or heterocyclic derivatives) .

Data Standardization : Adopt ACS/RSC guidelines () for reporting experimental details, ensuring reproducibility and cross-study comparability .

Benchmarking : Compare performance metrics (e.g., catalytic activity, thermodynamic stability) against compounds with shared functional groups or applications, as suggested in .

Critical Notes

  • Lack of Primary Data: None of the provided sources include empirical data on "7-Cmicc," making a detailed comparison infeasible.
  • Methodological Relevance : –4 and 6 focus on NLP models, which are unrelated to chemical compound analysis.
  • Best Practices : Adhere to journal-specific formatting (e.g., RSC guidelines in and ) when publishing future work on "7-Cmicc" .

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